molecular formula C6H5ClN2O2 B1631610 Methyl 6-chloropyridazine-3-carboxylate CAS No. 65202-50-8

Methyl 6-chloropyridazine-3-carboxylate

Cat. No.: B1631610
CAS No.: 65202-50-8
M. Wt: 172.57 g/mol
InChI Key: FPKXYXKLOWAIOX-UHFFFAOYSA-N
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Description

Methyl 6-chloropyridazine-3-carboxylate is an organic compound with the molecular formula C(_6)H(_5)ClN(_2)O(_2). It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Methyl 6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interaction of small molecules with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Researchers explore its role in drug development and medicinal chemistry.

    Industry: The compound is used in the production of pesticides, herbicides, and fungicides. Its derivatives are employed in the formulation of crop protection agents.

Safety and Hazards

Methyl 6-chloropyridazine-3-carboxylate is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Methyl 6-chloropyridazine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications . These properties make it a promising compound for future research and development in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 6-chloropyridazine-3-carboxylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it can be used in the synthesis of retinoid X receptor ligands, which have numerous clinical applications . The interactions of this compound with these biomolecules are primarily based on its ability to form covalent bonds and its structural compatibility with the active sites of these enzymes and proteins.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with retinoid X receptor ligands can modulate gene expression and impact cellular metabolism . Additionally, its role as a TRPV1 antagonist suggests that it can influence cell signaling pathways related to pain and inflammation . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, its role in synthesizing TRPV1 antagonists indicates that it can inhibit the TRPV1 receptor, thereby modulating pain and inflammation pathways . Additionally, its interaction with retinoid X receptor ligands suggests that it can influence gene expression by binding to these receptors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties, due to its role as a TRPV1 antagonist . At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in preclinical studies. Understanding the dosage thresholds and potential side effects is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, its role in synthesizing retinoid X receptor ligands suggests that it may influence metabolic flux and metabolite levels . Additionally, its interaction with TRPV1 antagonists indicates that it may be involved in pathways related to pain and inflammation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloropyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of pyridazine-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) and is conducted under reflux conditions. The esterification step is usually catalyzed by an acid such as sulfuric acid (H(_2)SO(_4)).

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding pyridazine derivative.

    Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

    Reduction: Formation of 6-chloropyridazine-3-carboxylic acid.

    Oxidation: Formation of 6-chloropyridazine-3-carboxylic acid.

Comparison with Similar Compounds

Methyl 6-chloropyridazine-3-carboxylate can be compared with other pyridazine derivatives:

    Methyl 4-chloropyridazine-3-carboxylate: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.

    Methyl 6-bromopyridazine-3-carboxylate: The bromine atom provides different electronic properties, influencing the compound’s chemical behavior.

    Methyl 6-fluoropyridazine-3-carboxylate: The fluorine atom imparts unique characteristics, such as increased stability and lipophilicity.

Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and reactivity.

Properties

IUPAC Name

methyl 6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKXYXKLOWAIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495387
Record name Methyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-50-8
Record name Methyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloropyridazine-3-carboxylate
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.14 mL, 13.09 mmol), was added dropwise to an ice-cold suspension of 6-chloro-pyridazine-3-carboxylic acid [(1.9 g, 11.9 mmol), J. Het. Chem. 29(6), 1583-92; 1992] in a mixture of dichloromethane (50 mL) and N,N-dimethylformamide (1 drop) and the mixture was stirred for 1 hour at room temperature. The reaction mixture was then evaporated under reduced pressure and the residue was diluted with dichloromethane (30 mL) and cooled to 0° C. Methanol (485 μL, 11.9 mmol) was added and the mixture was stirred at 0° C. for 1 hour. Sodium hydrogen carbonate solution was then added to the reaction mixture and the aqueous layer was separated and extracted with dichloromethane (×2). The combined organic solutions were washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound as a white solid in 65% yield, 1.33 g.
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1.14 mL
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ice
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1.9 g
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50 mL
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485 μL
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65%

Synthesis routes and methods II

Procedure details

To a suspension of 6-chloropyridazine-3-carboxylic acid (4.2 g, 26.5 mmol) in a mixture of dichloromethane (100 mL) and ethyl acetate (30 mL) and a few drops of DMF was added oxalyl chloride (3 mL, 34 mmol). The mixture was stirred at room temperature for 4 h until solution was attained, then quenched with 20 mL of methanol. After 15 min, the mixture was concentrated, and the resulting solid was swirled in ether and filtered. The solid was triturated with dichloromethane and the filtrate was evaporated to provide the title compound. 1H NMR (400 MHz, acetone-d6): δ 4.04 (s, 3H), 8.05 (d, 1H), 8.31 (d, 1H).
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4.2 g
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3 mL
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100 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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